Piperazine Adipate

Description

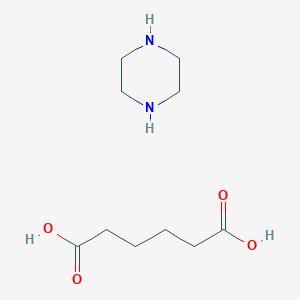

Piperazine adipate (C₄H₁₀N₂·C₆H₁₀O₄; CAS 142-88-1) is a piperazine salt formed by combining piperazine (a six-membered heterocyclic amine) with adipic acid (a dicarboxylic acid). It is a white, crystalline powder with a slightly acidic taste, soluble in water and acetic acid but insoluble in ethanol and ether . Structurally, it contains one molecule of piperazine and one molecule of adipic acid, differing from other salts like citrate (3:2 ratio of piperazine to citric acid) .

Clinically, this compound is primarily used as an anthelmintic agent against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm). Its mechanism involves paralyzing parasites by blocking neuromuscular junctions, facilitating their expulsion from the gastrointestinal tract . Studies confirm its efficacy in single-dose regimens, achieving 76–89% clearance rates in ascariasis when administered at doses equivalent to 3–4 g of piperazine hexahydrate .

Propriétés

IUPAC Name |

hexanedioic acid;piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.C4H10N2/c7-5(8)3-1-2-4-6(9)10;1-2-6-4-3-5-1/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEGEKOBSPXUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4.C4H10N2, C10H20N2O4 | |

| Record name | PIPERAZINE ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059724 | |

| Record name | Piperazine adipate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperazine adipate appears as odorless white crystalline powder or solid. Slightly acid taste. Melting point 256-257 °C. Dissolves slowly. pH (0.2-0.01 molar aqueous solutions) 5.45. pH (5% solution) 5 - 6. (NTP, 1992) | |

| Record name | PIPERAZINE ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 63 °F (NTP, 1992) | |

| Record name | PIPERAZINE ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

142-88-1 | |

| Record name | PIPERAZINE ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine adipate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, compd. with piperazine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine adipate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7P5P122LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

482 °F approximately with decomposition (NTP, 1992) | |

| Record name | PIPERAZINE ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’adipate de pipérazine peut être synthétisé en faisant réagir la pipérazine avec l’acide adipique. La réaction consiste généralement à mélanger des quantités équimolaires de pipérazine et d’acide adipique dans un solvant approprié, puis à chauffer pour faciliter la formation du sel. La réaction peut être représentée comme suit :

C4H10N2+C6H10O4→C10H20N2O4

Méthodes de production industrielle : Dans les milieux industriels, l’adipate de pipérazine est produit en combinant la pipérazine et l’acide adipique dans de grands réacteurs. Le mélange réactionnel est chauffé pour assurer une réaction complète, puis le produit est purifié par cristallisation ou d’autres techniques de séparation afin d’obtenir les niveaux de pureté souhaités {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions : L’adipate de pipérazine subit diverses réactions chimiques, notamment :

Oxydation : La pipérazine peut être oxydée pour former de la pipérazine-2,5-dione.

Réduction : La réduction des dérivés de la pipérazine peut produire de la pipérazine elle-même.

Substitution : La pipérazine peut subir des réactions de substitution nucléophile, où l’un des atomes d’hydrogène est remplacé par un autre groupe fonctionnel.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des nucléophiles comme les halogénoalcanes peuvent être utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Pipérazine-2,5-dione.

Réduction : Pipérazine.

Substitution : Divers dérivés de la pipérazine substitués selon le nucléophile utilisé

Applications De Recherche Scientifique

Anthelmintic Applications

Piperazine adipate is primarily recognized for its effectiveness as an anthelmintic agent , which is crucial in treating helminth infections in both humans and animals.

Dosage and Administration

This compound can be administered in various forms, including tablets, suppositories, or suspensions. It has been shown to be effective at lower doses compared to piperazine hydrate, making it a preferable choice in veterinary medicine .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of piperazine-based compounds, including this compound. The incorporation of piperazine moieties into polymers has demonstrated promising results against a range of bacterial pathogens.

Case Studies

- A study highlighted the synthesis of a novel piperazine polymer exhibiting broad-spectrum antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes leading to cell death .

- Another research effort focused on a biocompatible piperazine polymer designed for biomedical applications, which showed significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

Biomedical Applications

The versatility of this compound extends into biomedical fields, particularly in developing materials for medical devices and drug delivery systems.

Applications in Drug Delivery

Piperazine derivatives are being investigated for their roles in enhancing drug delivery systems due to their biocompatibility and ability to interact with biological membranes effectively. This includes the potential for targeted delivery mechanisms that leverage their antimicrobial properties .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Anthelmintic Agent | Effective against various helminths; lower toxicity than alternatives | Treats infections like Oxyuris and Ascaris |

| Antimicrobial Activity | Broad-spectrum activity against bacteria; disrupts cell membranes | Effective against MRSA and E. coli |

| Biomedical Materials | Potential use in drug delivery systems; biocompatibility | Polymers designed for enhanced antimicrobial action |

Mécanisme D'action

L’adipate de pipérazine exerce ses effets en se liant directement et sélectivement aux récepteurs du GABA (acide gamma-aminobutyrique) de la membrane musculaire. Cette liaison provoque une hyperpolarisation des terminaisons nerveuses, ce qui entraîne une paralysie flasque du ver. Le ver paralysé est ensuite délogé de la lumière intestinale et expulsé de l’organisme par la péristaltique intestinale normale .

Composés similaires :

Citrate de pipérazine : Un autre sel de pipérazine utilisé comme anthelminthique.

Phosphate de pipérazine : Utilisé en médecine vétérinaire à des fins similaires.

Dihydrochlorure de pipérazine : Une forme courante de pipérazine utilisée dans diverses applications.

Comparaison : L’adipate de pipérazine est unique en raison de sa combinaison spécifique avec l’acide adipique, qui peut influencer sa solubilité et sa biodisponibilité par rapport à d’autres sels de pipérazine. Son efficacité comme anthelminthique et son mécanisme d’action spécifique en font un composé précieux dans les applications médicales et industrielles .

Comparaison Avec Des Composés Similaires

Key Findings :

- This refuted claims that adipate’s lower solubility in gastric acid (due to adipic acid coating) reduced absorption .

- Efficacy: All salts demonstrated comparable efficacy against Ascaris in clinical trials. However, none showed activity against Trichuris trichiura (whipworm) or Taenia saginata (beef tapeworm) .

- Citrate faced unsubstantiated concerns about neurotoxicity, while adipate emerged as a stable, palatable option .

Biochemical and Pharmacodynamic Differences

- Mechanism Specificity : Piperazine adipate and citrate both induce parasite paralysis via GABA receptor agonism. However, adipate’s slower dissociation in acidic environments was theorized to enhance intestinal availability. This was disproven by volunteer studies showing similar absorption kinetics across salts .

- Safety : All salts exhibit low toxicity in humans. Claims of citrate’s neurotoxic effects were deemed exaggerated, with side effects (e.g., dizziness, nausea) being rare and mild .

Stability and Formulation

- Adipate vs. Hexahydrate : Piperazine hexahydrate (44% base) is unstable in aqueous solutions, necessitating salts like adipate or citrate for long-term storage .

- pH Sensitivity : Adipate maintains stability in gastric pH (5.0–6.0), avoiding precipitation issues seen with phosphate in acidic conditions .

Activité Biologique

Piperazine adipate is a piperazine derivative formed by the reaction of piperazine with adipic acid. This compound has garnered attention for its biological activity, particularly as an anthelmintic agent, and exhibits various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against helminth infections, toxicity profiles, and relevant case studies.

This compound has the chemical formula and is classified as a piperazinium salt. Its structure allows it to interact with biological systems effectively, making it a candidate for therapeutic applications.

Anthelmintic Activity

Efficacy Against Helminths:

this compound has been studied extensively for its effectiveness in treating various helminth infections. It has shown considerable potency against:

- Ascaris lumbricoides (human roundworm)

- Oxyuris equi (pinworm in horses)

- Uncinaria stenocephala (hookworm in dogs)

- Toxocara canis (canine roundworm)

In comparative studies, this compound demonstrated lower acute toxicity than traditional piperazine hydrate while maintaining similar or superior anthelmintic efficacy. For instance, it was effective at a dose of 100 mg/kg compared to 340 mg/kg for piperazine hydrate in clearing ascarid infections in cats and dogs .

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to paralyze helminths by interfering with their neuromuscular function. This paralysis leads to the expulsion of the parasites from the host's gastrointestinal tract.

Toxicity Profile

Acute Toxicity:

this compound exhibits a favorable toxicity profile. Studies indicate that it has lower acute oral toxicity compared to other piperazine derivatives. For example, in animal models, doses up to 5000 mg/kg did not induce significant toxic effects .

Genotoxicity:

Research indicates that piperazine itself does not exhibit genotoxic properties; however, its nitrosation products can be mutagenic . this compound's safety profile is further supported by studies showing no significant increase in micronuclei formation in lymphocytes from exposed workers .

Case Studies and Research Findings

-

Clinical Effectiveness:

A study involving veterinary applications demonstrated that this compound was effective against various parasitic infections in animals. The compound was administered in different formulations (tablets, powders) and showed promising results in clearing infections with minimal side effects . -

Comparative Studies:

In comparative efficacy studies between this compound and other anthelmintics, it was found that this compound could clear infections at lower doses without the adverse effects commonly associated with higher doses of traditional treatments . -

Pharmacokinetics:

Pharmacokinetic studies have shown that the absorption and bioavailability of piperazine derivatives can vary significantly based on their formulation. This compound demonstrated favorable pharmacokinetic properties which are critical for its effectiveness as an anthelmintic agent .

Summary Table of Biological Activities

Q & A

Basic: What analytical methods are recommended for characterizing piperazine adipate purity in preclinical studies?

This compound must meet pharmacopeial criteria for solubility, thermal stability, and impurity profiles. Key methods include:

- HPLC-UV for quantifying adipic acid/piperazine ratios (JP XIV/USP standards) .

- Infrared spectroscopy (IR) to confirm structural integrity via carboxylate (-COO⁻) and piperazine ring absorption bands (1600–1700 cm⁻¹ and 2800–3000 cm⁻¹) .

- Non-aqueous titration with 0.1M HCl in acetic acid/acetone to determine base equivalence (endpoint: red-purple to blue-purple transition) .

- Loss on drying (≤0.5% w/w) and residue on ignition (≤0.1%) to assess hygroscopicity and inorganic contaminants .

Basic: How do solubility properties of this compound influence experimental design in formulation studies?

This compound is freely soluble in water (≥10 mg/mL) and acetic acid but insoluble in ethanol, acetone, or diethyl ether . This polarity dictates:

- Use of aqueous buffers (pH 5.0–6.0) for in vitro dissolution testing .

- Avoidance of organic solvents in stability studies to prevent precipitation artifacts .

- Selection of hydrophilic matrices for controlled-release formulations .

Advanced: How to resolve contradictions in reported anthelmintic efficacy across in vitro and in vivo models?

Conflicting data may arise from:

- Salt dissociation kinetics : this compound releases free piperazine in the intestine, but dissociation rates vary with gastrointestinal pH and enzyme activity . Validate bioactivity using pH-controlled dissolution chambers and HPLC quantification of released base .

- Parasite strain variability : this compound inhibits Ascaridia galli cholinesterase by 96% but only 26% of oxaloacetate reductase in the same species. Use enzyme-specific assays (e.g., Ellman’s method for cholinesterase) and genomic profiling to identify resistance markers .

Advanced: What methodologies quantify this compound’s inhibitory effects on mitochondrial enzymes?

- Malate oxidation assays : Incubate parasite homogenates with 10 mM this compound and measure O₂ consumption via Clark-type electrodes (78% inhibition reported in A. galli) .

- Aldolase activity : Use spectrophotometric NADH-coupled assays at 340 nm to track fructose-1,6-bisphosphate cleavage inhibition .

- Dose-response validation : Compare IC₅₀ values against citrate/phosphate salts to isolate adipate-specific effects .

Basic: What are the pharmacopeial acceptance criteria for this compound in regulatory-grade research?

Per JP XIV and USP32:

- Purity : 98.0–101.0% anhydrous base .

- Heavy metals : ≤10 ppm (atomic absorption spectroscopy) .

- Microbiological limits : ≤10² CFU/g for aerobic bacteria; absence of E. coli .

- Chromatographic purity : ≤0.5% unidentified peaks via RP-HPLC (C18 column, 220 nm) .

Advanced: How does this compound’s stability profile affect long-term storage protocols?

- Thermal degradation : Decomposes at ~250°C; store at -25°C to -15°C in desiccated, light-resistant containers to prevent adipic acid recrystallization .

- Solution stability : Aqueous solutions (pH 5.0–6.0) retain >95% potency for 24h at 25°C; avoid freeze-thaw cycles .

Advanced: How to compare pharmacokinetic profiles of piperazine salts in translational models?

- Urinary excretion studies : Administer equimolar doses (e.g., 3g hydrate equivalent) and quantify piperazine metabolites via colorimetry with sodium 1,2-naphthoquinone-4-sulfonate (λmax = 450 nm). Adipate shows 33.1% excretion vs. citrate (42.8%) due to slower intestinal dissociation .

- Bioavailability correction : Adjust for salt-specific base content (adipate = 37% piperazine; citrate = 35%) using gravimetric validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.